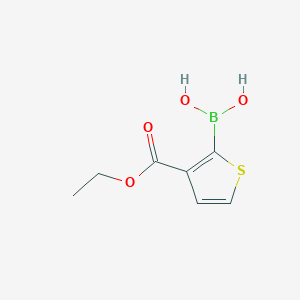

3-Ethoxycarbonylthiophen-2-boronic acid

Descripción general

Descripción

3-Ethoxycarbonylthiophen-2-boronic acid is an organoboron compound that features a thiophene ring substituted with an ethoxycarbonyl group and a boronic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxycarbonylthiophen-2-boronic acid typically involves the borylation of 3-ethoxycarbonylthiophene. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst. The reaction is usually carried out in the presence of a base such as potassium acetate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

3-Ethoxycarbonylthiophen-2-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ester.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl or diaryl compounds.

Oxidation: Alcohols or esters.

Substitution: Various substituted thiophenes.

Aplicaciones Científicas De Investigación

Synthetic Applications

1.1. Cross-Coupling Reactions

One of the primary applications of 3-Ethoxycarbonylthiophen-2-boronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction involves the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, enabling the synthesis of complex organic molecules. The presence of the ethoxycarbonyl group enhances the solubility and reactivity of the compound, facilitating efficient coupling with various electrophiles .

1.2. Synthesis of Functionalized Thiophenes

The compound can be employed in the synthesis of functionalized thiophene derivatives, which are important in materials science and organic electronics. For example, it can serve as a precursor in the synthesis of thiophene-based polymers used in organic photovoltaics and field-effect transistors .

Medicinal Chemistry Applications

2.1. Anticancer Activity

Research has indicated that boronic acids, including this compound, possess anticancer properties by acting as proteasome inhibitors. This mechanism is similar to that of bortezomib, a well-known anticancer drug. The introduction of boronic acid moieties into therapeutic agents can enhance their selectivity and efficacy against cancer cells by modifying their pharmacokinetic profiles .

2.2. Enzyme Inhibition

Boronic acids are recognized for their ability to inhibit serine proteases by forming covalent bonds with the active site serine residues. This compound can be utilized to design inhibitors targeting specific proteases involved in disease processes, such as those implicated in cancer metastasis and inflammation .

Chemical Sensing Applications

3.1. Molecular Recognition

The ability of boronic acids to form reversible complexes with diols makes them suitable for developing chemical sensors. This compound can be used to create sensors that selectively recognize saccharides or other polyol-containing compounds, which is valuable for biomedical diagnostics and environmental monitoring .

3.2. Delivery Systems

Recent studies have explored the use of boronic acids in drug delivery systems, particularly for enhancing cellular uptake of therapeutic agents. By forming boronate esters with saccharides on cell surfaces, this compound can improve the delivery efficiency of drugs into target cells .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 3-Ethoxycarbonylthiophen-2-boronic acid in various reactions involves the formation of boronate esters or complexes. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Carboxythiophen-2-boronic acid

- 3-Methoxycarbonylthiophen-2-boronic acid

- 3-Acetylthiophen-2-boronic acid

Comparison

3-Ethoxycarbonylthiophen-2-boronic acid is unique due to the presence of the ethoxycarbonyl group, which can influence its reactivity and solubility compared to similar compounds. For example, the ethoxycarbonyl group can provide additional steric hindrance and electronic effects, making it more selective in certain reactions. Additionally, the ethoxycarbonyl group can be hydrolyzed to form the corresponding carboxylic acid, offering further versatility in synthetic applications .

Actividad Biológica

3-Ethoxycarbonylthiophen-2-boronic acid (CAS No. 632325-56-5) is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring attached to a boronic acid group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biological applications.

- Molecular Formula : C8H9B O3S

- Molecular Weight : 197.04 g/mol

Biological Activity

The biological activity of boronic acids, including this compound, has been explored in various contexts:

- Anticancer Activity : Boronic acids have been recognized for their potential in cancer therapy. They can inhibit proteasome activity, which is crucial for regulating protein degradation pathways involved in cancer cell survival. The introduction of the boronic acid moiety can enhance the selectivity and potency of anticancer agents .

- Antibacterial Activity : Research indicates that boronic acids can serve as inhibitors of β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Specifically, this compound may exhibit similar inhibitory properties against class C β-lactamases, which are significant in treating infections caused by resistant strains of E. coli and Klebsiella pneumoniae .

- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor in various biochemical pathways. Its ability to interact with biological molecules suggests potential applications in drug design, particularly for diseases where enzyme modulation is beneficial.

The mechanisms through which this compound exerts its biological effects include:

- Reversible Binding : The boron atom in the compound can form reversible covalent bonds with hydroxyl groups on target proteins, leading to modulation of their activity.

- Interaction with Biological Pathways : By influencing signaling pathways through enzyme inhibition or receptor interaction, this compound can alter cellular responses and potentially inhibit tumor growth or bacterial resistance mechanisms .

Table 1: Summary of Biological Activities and Mechanisms

| Biological Activity | Mechanism | References |

|---|---|---|

| Anticancer | Inhibition of proteasome activity | |

| Antibacterial | Inhibition of β-lactamases | |

| Enzyme Inhibition | Reversible binding to hydroxyl groups |

Case Study: Antibacterial Efficacy

A study evaluated the effectiveness of various boronic acids, including this compound, against clinical isolates producing class C β-lactamases. Results indicated that the compound significantly enhanced the efficacy of certain β-lactam antibiotics when used in combination therapies, demonstrating its potential as an adjunct treatment for resistant infections .

Propiedades

IUPAC Name |

(3-ethoxycarbonylthiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO4S/c1-2-12-7(9)5-3-4-13-6(5)8(10)11/h3-4,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZRRDAJSUVYCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CS1)C(=O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40462269 | |

| Record name | 3-Ethoxycarbonylthiophen-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632325-56-5 | |

| Record name | 3-Ethoxycarbonylthiophen-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.